3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
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Overview
Description
3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring and an oxadiazole ring. Compounds containing these rings have been reported to exhibit a wide range of biological activities . They may interact with various targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with these rings can interact with their targets through various non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Other compounds with thiadiazole and oxadiazole rings have been found to affect various pathways, including those involved in inflammation, cancer, and microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with appropriate aldehydes to form hydrazide-hydrazone derivatives . These intermediates can then undergo cyclization reactions to form the desired oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]-5-
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-10-13(24-20-18-10)16(22)21-8-7-12(9-21)14-17-15(23-19-14)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKHUBQPKMLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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